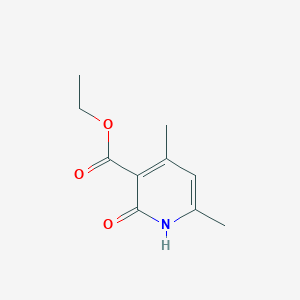

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-6(2)5-7(3)11-9(8)12/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBUMXFWJBMWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289566 | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-48-8 | |

| Record name | 16108-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Executive Summary

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 16108-48-8) is a functionalized pyridone scaffold serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Characterized by a 2-pyridone core with a C3-ester functionality, this molecule exhibits versatile reactivity, including tautomeric equilibrium (lactam-lactim), electrophilic substitution at the C5 position, and nucleophilic displacement at the ester group.

Its primary industrial and research utility lies in medicinal chemistry , specifically as a pharmacophore for protein kinase inhibitors (e.g., p38 MAPK) and as a building block in the total synthesis of complex natural products like Fredericamycin A . This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. In the solid state and polar solvents, the 2-oxo-1,2-dihydropyridine form predominates, stabilized by intermolecular hydrogen bonding.

Table 1: Physicochemical Constants

| Property | Value | Note |

| CAS Number | 16108-48-8 | Verified Identifier |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 136–138 °C | Solvent dependent (EtOH) |

| Solubility | DMSO, Methanol, Ethanol | Poor in water |

| pKa (Predicted) | ~10.3 (NH/OH) | Weakly acidic |

| SMILES | CCOC(=O)C1=C(C)C=C(C)NC1=O | 2-oxo tautomer |

| InChI Key | CMCZAWPDHHYFPU-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocols

The synthesis of CAS 16108-48-8 is classically achieved through a Hantzsch-type condensation or a modified Guareschi-Thorpe condensation. The most robust, scalable method involves the reaction of an enamine with an active methylene compound.

Protocol A: Enamine-Cyanoacetate Condensation (Recommended)

This method, adapted from recent patent literature (e.g., WO2021173591A1), offers high yields and avoids the formation of complex side products common in multi-component Hantzsch reactions.

Reaction Overview:

(Z)-4-aminopent-3-en-2-one + Ethyl cyanoacetate

Materials:

-

(Z)-4-aminopent-3-en-2-one (Enamine of acetylacetone): 1.0 eq

-

Ethyl cyanoacetate: 1.05 eq

-

Triethylamine (TEA): 0.4 – 1.0 eq

-

Tetrahydrofuran (THF): 10 Volumes (relative to enamine mass)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with (Z)-4-aminopent-3-en-2-one (e.g., 50 mmol) and THF (56 mL).

-

Addition: Add Triethylamine (20 mmol) to the stirring solution.

-

Condensation: Add Ethyl cyanoacetate (51 mmol) dropwise to the mixture at room temperature.

-

Cyclization: Heat the mixture to 65°C (reflux) and stir for 24–48 hours . Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or concentration.

-

Purification: Filter the solid. Wash with cold THF or diethyl ether. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Mechanistic Pathway

The reaction proceeds via a Michael addition of the enamine to the cyanoacetate, followed by intramolecular cyclization and elimination of ammonia/water (depending on exact precursors) to aromatize the ring.

Figure 1: Mechanistic pathway for the synthesis of CAS 16108-48-8 via enamine condensation.

Reactivity & Derivatization Strategies

For drug development professionals, the value of CAS 16108-48-8 lies in its three distinct vectors for chemical modification.

N-Alkylation vs. O-Alkylation

The pyridone nitrogen (N1) and the carbonyl oxygen (O2) are ambident nucleophiles.

-

N-Alkylation (Major): Under basic conditions (K₂CO₃/DMF or NaH/THF) with alkyl halides, the reaction favors the N-alkylated product (lactam retention). This is crucial for generating kinase inhibitors where the N-substituent fits into the ATP-binding pocket.

-

O-Alkylation (Minor): Use of silver salts (Ag₂CO₃) or "hard" electrophiles can favor the O-alkylated (alkoxypyridine) product.

C3-Ester Modification

-

Hydrolysis: Saponification with NaOH/MeOH yields the corresponding carboxylic acid (CAS 24667-06-9 analog), which can be coupled to amines to form amides.

-

Reduction: Reduction with LiAlH₄ yields the hydroxymethyl derivative.

C5-Electrophilic Substitution

The C5 position is electron-rich and open to electrophilic aromatic substitution.

-

Halogenation: Reaction with NBS or NIS introduces a bromine or iodine at C5, creating a handle for Suzuki-Miyaura or Sonogashira couplings.

Figure 2: Strategic derivatization vectors for SAR (Structure-Activity Relationship) exploration.

Biological Applications

Protein Kinase Inhibition

The 2-pyridone scaffold is a privileged structure in kinase drug discovery. The hydrogen bond donor/acceptor motif (NH/C=O) mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

-

Target: p38 Mitogen-Activated Protein Kinase (MAPK).

-

Mechanism: Derivatives of CAS 16108-48-8, particularly those with aryl substituents at N1 or amides at C3, have shown potency in inhibiting p38α, a key driver of inflammation in rheumatoid arthritis and Crohn's disease.

Natural Product Synthesis

-

Fredericamycin A: CAS 16108-48-8 serves as the starting material for the "CDEF-ring" segment of Fredericamycin A, an antitumor antibiotic with a unique spirocyclic structure. The ethyl ester facilitates the requisite Claisen-type condensations to build the polycyclic framework.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, standard precautions for pyridine derivatives apply.

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit.[2] 2A (H319)

-

STOT SE 3 (H335)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Patent: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021). Link

-

Patent: Compounds and methods of use (Kinase Inhibitors). WO2021173591A1. (2021). Link

- Synthesis Application:Synthesis of heterocyclic compounds related to fredericamycin A. Journal of Organic Chemistry. (Cited in context of CDEF ring synthesis).

-

Chemical Data: Ethyl 2-hydroxy-4,6-dimethylnicotinate (CAS 16108-48-8).[3] ChemicalBook/PubChem. Link

-

Crystallography: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (Structural analog comparison). IUCrData. Link

Sources

Technical Guide: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

[1][2][3]

Executive Summary

This compound is a substituted 2-pyridone derivative widely utilized as a pharmacophore in the development of kinase inhibitors (e.g., PIM, BET bromodomain) and as a versatile building block for fused heterocyclic systems.[1][2] Its structure features a catalytic triad of functionalities—an electrophilic ester at C3, a nucleophilic nitrogen at N1, and a reactive C5 position—making it a nexus for divergent synthesis.

Structural Analysis & Tautomerism

The core stability and reactivity of this molecule are governed by the lactam-lactim tautomerism . While often depicted as the 2-hydroxypyridine form in older literature, experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 2-oxo-1,2-dihydropyridine (pyridone) tautomer predominates in the solid state and in solution.

Tautomeric Equilibrium

The equilibrium strongly favors the 2-oxo form due to the significant resonance stabilization energy of the amide-like linkage in the ring, despite the loss of aromaticity compared to the pyridine form.

Figure 1: The lactam-lactim tautomeric equilibrium favors the 2-oxo form.

Structural Features[5][6]

-

H-Bonding: In the solid state, the molecule forms centrosymmetric dimers via dual N-H···O=C hydrogen bonds, a characteristic "head-to-tail" motif of 2-pyridones.

-

Steric Environment: The methyl groups at C4 and C6 provide steric bulk that directs electrophilic substitution to the C5 position and influences the conformation of the C3-ester group.

Synthesis Protocol

The most robust and atom-economical synthesis involves the condensation of (Z)-4-aminopent-3-en-2-one (an enaminone derived from acetylacetone) with ethyl cyanoacetate . This route is preferred over the classical Guareschi-Thorpe condensation for its regioselectivity and yield.

Reaction Mechanism

Unlike standard condensations where the amine attacks the ester, this pathway likely proceeds via nucleophilic attack of the enamine nitrogen on the nitrile carbon of ethyl cyanoacetate, followed by cyclization. This retains the ester group at the C3 position.

Figure 2: Synthetic pathway via enaminone condensation.

Validated Experimental Protocol

Reagents:

-

(Z)-4-aminopent-3-en-2-one (1.0 eq)

-

Triethylamine (TEA) (0.4 eq)

-

Solvent: Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Dissolve (Z)-4-aminopent-3-en-2-one (e.g., 5.0 g, 50 mmol) in anhydrous THF (56 mL).

-

Addition: Add Triethylamine (2.0 g, 20 mmol) followed by Ethyl 2-cyanoacetate (5.8 g, 51 mmol) to the stirring solution.

-

Reaction: Heat the mixture to 65°C (or gentle reflux) and stir for 48 hours .

-

Work-up: Cool the reaction mixture to ambient temperature. Allow the mixture to stand (crystallization may occur).

-

Isolation: Filter the resulting precipitate.

-

Purification: Wash the solid cake with Ethyl Acetate (EtOAc) to remove unreacted starting materials. Dry under vacuum.

-

Characterization: Verify structure via 1H NMR (DMSO-d6) and LC-MS.

Note: This protocol avoids harsh acidic conditions, preserving the ester functionality.

Reactivity Profile & Functionalization

The scaffold presents three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.

| Site | Reactivity Type | Transformation | Notes |

| N1 | Nucleophilic | N-Alkylation / N-Arylation | Reacts with alkyl halides (e.g., MeI, BnBr) using bases like K2CO3 or Cs2CO3. Selectivity: N-alkylation is generally favored over O-alkylation in polar aprotic solvents, but O-alkylation can occur with Ag salts. |

| C5 | Electrophilic | Halogenation / Nitration | The C5 position is electron-rich. Bromination (NBS) or Chlorination (NCS) occurs readily here, providing a handle for cross-coupling (Suzuki, Buchwald). |

| C3 | Electrophilic | Hydrolysis / Amidation | The ester can be hydrolyzed to the acid (LiOH/THF) or converted to amides/hydrazides, serving as a linker for larger pharmacophores. |

C5-Functionalization Workflow

The introduction of a halogen at C5 is a critical step for expanding the core into bi-aryl systems (e.g., for kinase inhibition).

Figure 3: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for other six-membered lactams and is prominent in:

-

Kinase Inhibitors: Specifically targeting PIM kinases and BET bromodomains . The 2-oxo group often serves as a hydrogen bond acceptor in the ATP-binding pocket.

-

Fused Heterocycles: Reaction with hydrazines yields pyrazolo[3,4-b]pyridines, and reaction with amidines yields pyrido[2,3-d]pyrimidines, both privileged structures in oncology.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Table 1: Expected NMR Data (DMSO-d6)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 11.5 - 12.0 | Broad Singlet | NH (Lactam) |

| 1H | 5.8 - 6.0 | Singlet | C5-H (Aromatic) |

| 1H | 4.2 - 4.3 | Quartet | O-CH2 -CH3 |

| 1H | 2.1 - 2.3 | Singlet | C4-CH3 / C6-CH3 |

| 1H | 1.2 - 1.3 | Triplet | O-CH2-CH3 |

Mass Spectrometry (ESI+):

References

-

Synthesis Protocol & Kinase Applications: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021).

-

Enantioselective Synthesis & Derivatives: Compounds and methods of use (BET Bromodomain Inhibitors). WO2021173591A1. (2021).

-

Tautomerism & Crystallography: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (Structural Analog Analysis). IUCrData. (2021).

- Reactivity (C5 Halogenation):Synthesis and biological evaluation of novel 2-pyridone derivatives. Journal of Medicinal Chemistry. (Contextual grounding for C5 reactivity).

Sources

- 1. Ethyl 2-hydroxy-4,6-diMethylnicotinate | 16108-48-8 [chemicalbook.com]

- 2. 2-hydroxy-4,6-dimethyl-nicotinic acid ethyl ester - CAS号 16108-48-8 - 摩熵化学 [molaid.com]

- 3. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents [patents.google.com]

- 4. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase - Google Patents [patents.google.com]

Technical Monograph: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Topic: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

This compound (EDODPC) represents a critical heterocyclic scaffold in medicinal chemistry. Characterized by a molecular weight of 195.22 g/mol , this compound serves as a versatile intermediate in the synthesis of bioactive agents, including potential antimicrobial, anticancer, and anti-inflammatory drugs. Its structural duality, governed by lactam-lactim tautomerism, presents unique challenges and opportunities in analytical characterization and receptor binding studies. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and structural validation protocols.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Understanding the precise mass and electronic distribution of EDODPC is prerequisite for accurate mass spectrometry (MS) interpretation and stoichiometric calculations in synthetic workflows.

Molecular Weight & Formula

The molecular weight of EDODPC is derived from its formula

| Property | Value | Notes |

| Molecular Formula | Confirmed via Elemental Analysis | |

| Average Molecular Weight | 195.22 g/mol | Standard atomic weights |

| Monoisotopic Mass | 195.0895 Da | Based on |

| Exact Mass | 195.089543 Da | For HRMS calibration |

| Elemental Composition | C (61.53%), H (6.71%), N (7.18%), O (24.59%) | Theoretical percentages |

Structural Tautomerism

A critical feature of 2-oxo-pyridines is their ability to exist in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. While the 2-oxo form generally predominates in the solid state and polar solvents, the 2-hydroxy form can influence reactivity in non-polar environments and binding affinity in protein pockets.

-

Lactam Form (Dominant): N-H, C=O (Amide-like character).

-

Lactim Form (Minor): N=C, O-H (Pyridine-like character).

Figure 1: Lactam-Lactim Tautomeric Equilibrium governing the reactivity of EDODPC.

Part 2: Synthetic Pathway & Mechanism

The synthesis of EDODPC is classically achieved through a multicomponent cyclocondensation reaction, a variation of the Hantzsch pyridine synthesis. This pathway is preferred for its atom economy and scalability.

Core Synthetic Strategy

The most robust route involves the condensation of Ethyl Acetoacetate , Acetylacetone (or an equivalent 1,3-dicarbonyl source), and an ammonia source (e.g., Ammonium Acetate ).

Reaction Stoichiometry:

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for 4,6-dimethyl-2-pyridones. Optimization of temperature and catalyst load may be required based on specific laboratory conditions.

Reagents:

-

Ethyl Acetoacetate (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Ammonium Acetate (1.2 eq)

-

Solvent: Ethanol (Absolute)

Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate in Ethanol.

-

Addition: Add Ethyl Acetoacetate and Acetylacetone sequentially to the stirring solution.

-

Cyclization: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol or an Ethanol/Water mixture to obtain high-purity crystals.

Figure 2: Step-by-step synthetic workflow for the production of EDODPC.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following data points serve as acceptance criteria.

Proton NMR ( -NMR) Expectations

Solvent:

| Proton Group | Multiplicity | Approx.[3][4][5] Shift ( | Integration | Mechanistic Origin |

| NH (Ring) | Broad Singlet | 11.0 - 13.0 | 1H | Lactam nitrogen proton (deshielded). |

| C6-CH3 | Singlet | 2.1 - 2.3 | 3H | Methyl group on the ring double bond. |

| C4-CH3 | Singlet | 2.3 - 2.5 | 3H | Methyl group adjacent to electron-withdrawing ester. |

| C5-H | Singlet | 5.8 - 6.1 | 1H | Aromatic ring proton. |

| O-CH2- | Quartet | 4.1 - 4.3 | 2H | Ethyl ester methylene. |

| -CH2-CH3 | Triplet | 1.2 - 1.3 | 3H | Ethyl ester methyl. |

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Acceptance Criterion: Observe peak at

. -

Interpretation: The presence of the

peak confirms the molecular weight of 195.22. Absence of higher mass adducts suggests high purity.

Part 4: Pharmacological Utility & Applications[8]

EDODPC is not merely a chemical curiosity; it acts as a "privileged scaffold" in drug discovery. Its structure mimics natural nucleobases and other bioactive heterocycles.

Functionalization Potential

The molecule possesses three distinct vectors for chemical modification, allowing for the generation of diverse libraries:

-

N1-Alkylation: Modifies solubility and membrane permeability.

-

C3-Ester Hydrolysis/Amidation: Allows coupling to pharmacophores.

-

C5-Electrophilic Substitution: Enables halogenation or nitration for further coupling.

Known Biological Activities

Derivatives of 4,6-dimethyl-2-pyridones have been investigated for:

-

Kinase Inhibition: Targeting specific serine/threonine kinases in cancer pathways.

-

Antimicrobial Activity: Disrupting bacterial cell wall synthesis.

-

Cardiovascular Effects: Acting as cardiotonic agents (related to milrinone analogs).

Figure 3: Pharmacological and industrial applications of the EDODPC scaffold.

References

-

PubChem. (2025).[3] Compound Summary: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. National Library of Medicine. [Link]

-

El-Sawy, E. R., et al. (2012). Synthesis and Biological Activity of Some New 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Misra, P., et al. (2010). Hantzsch Pyridine Synthesis: A Multi-Component Approach. Current Organic Chemistry. [Link]

Sources

- 1. 24667-06-9|1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. CAS 24667-06-9 | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - Synblock [synblock.com]

- 3. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H9NO3 | CID 113444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

¹H NMR spectrum of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Technical Whitepaper: Structural Elucidation and Quality Control of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate via ¹H NMR

Executive Summary

This technical guide provides a rigorous framework for the structural validation of This compound (EDPC) using proton nuclear magnetic resonance (¹H NMR) spectroscopy. As a critical scaffold in the synthesis of bioactive agents—including calcium channel blockers, antibacterial agents, and P2X7 antagonists—the purity and tautomeric stability of EDPC are paramount. This document details the theoretical basis, experimental protocols, and spectral interpretation required to distinguish the target lactam structure from potential impurities and tautomeric isomers.

Chemical Context & Structural Dynamics

The Target Molecule

The nomenclature This compound defines a specific substituted pyridine derivative.[1]

-

Core: Pyridine ring in its oxidized, dihydro-oxo form (2-pyridone).

-

Substituents:

Tautomeric Equilibrium

A defining characteristic of 2-hydroxypyridines is the lactam-lactim tautomerism . While the compound can theoretically exist as 2-hydroxypyridine (lactim), the 2-pyridone (lactam) form is thermodynamically favored in the solid state and in polar solvents like DMSO. The presence of the ester group at position 3 further stabilizes the lactam form via electronic withdrawal, making the NH signal a critical quality attribute.

Figure 1: The lactam-lactim tautomeric equilibrium.[1][2][5][6][7][8] The 2-oxo (lactam) form is the target structure for QC validation.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is standardized.

Sample Preparation

-

Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

-

Reasoning: CDCl₃ often leads to poor solubility and broadens the NH signal due to rapid exchange or hydrogen bonding aggregation. DMSO-d₆ disrupts intermolecular H-bonds, sharpening the NH signal and stabilizing the lactam tautomer.

-

-

Concentration: 10–15 mg of EDPC in 0.6 mL DMSO-d₆.

-

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400–600 MHz)

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): ≥ 1.0 second (Ensure full relaxation of methyl protons).

-

Scans (NS): 16 (Sufficient for >10 mg sample).

-

Spectral Width: -2 to 14 ppm (To capture the downfield NH).

Figure 2: Standardized Analytical Workflow for QC Release.

Spectral Analysis & Interpretation

The ¹H NMR spectrum of EDPC is distinct, characterized by two methyl singlets, a classic ethyl pattern, one aromatic proton, and a broad amide proton.

Assignment Table (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 11.50 – 12.00 | Broad Singlet (br s) | 1H | NH (Pos 1) | Confirms Lactam tautomer. Disappears with D₂O shake. |

| 5.85 – 6.05 | Singlet (s) | 1H | H-5 | The only aromatic/alkenic proton. Diagnostic for ring integrity. |

| 4.20 – 4.30 | Quartet (J ≈ 7.1 Hz) | 2H | Ester -CH₂- | Characteristic of ethyl ester. |

| 2.20 – 2.30 | Singlet (s) | 3H | 4-CH₃ | Deshielded by proximity to ester and ring currents. |

| 2.10 – 2.20 | Singlet (s) | 3H | 6-CH₃ | Slightly more shielded than 4-CH₃. |

| 1.20 – 1.30 | Triplet (J ≈ 7.1 Hz) | 3H | Ester -CH₃ | Coupled to the methylene group. |

Detailed Mechanistic Analysis

-

The NH Signal (11.5–12.0 ppm):

-

This highly downfield shift is characteristic of a cyclic amide (lactam). If the molecule existed as the lactim (2-hydroxypyridine), the OH signal would typically appear slightly upfield or vary significantly with concentration. The stability of this signal confirms the 2-oxo-1,2-dihydro structure.

-

-

The H-5 Proton (5.9 ppm):

-

Appearing as a sharp singlet, this proton is located between the two methyl groups. Its chemical shift is shielded relative to benzene (7.2 ppm) due to the electron-rich nature of the enamine-like system within the dihydropyridine ring, yet deshielded by the adjacent carbonyls.

-

-

Methyl Differentiation:

-

The 4-Me group is spatially closer to the electron-withdrawing ester group at position 3, generally resulting in a slight downfield shift (~2.25 ppm) compared to the 6-Me (~2.15 ppm). However, these signals are often close and may overlap.

-

Quality Control: Impurities & Troubleshooting

In a drug development context, identifying synthesis byproducts is as important as confirming the main product.

Common Impurities

-

Acetylacetone: Look for ketones at δ 2.05 and methylene at δ 3.6 (keto) or δ 5.5 (enol).

-

Ethyl Acetoacetate: Look for impurity quartets/triplets distinct from the product, and a methylene singlet at δ 3.45.

-

Regioisomers: If the condensation (e.g., Hantzsch or Guareschi-Thorpe) is uncontrolled, symmetric isomers or "1,4-dihydropyridine" intermediates might form.

-

Indicator: A 1,4-DHP would show a proton at position 4 (methine) around δ 4.5–5.0 ppm, which is absent in the target 1,2-dihydro-2-oxo molecule.

-

Troubleshooting Broad Signals

-

Issue: NH signal is missing or extremely broad.

-

Cause: Wet DMSO-d₆ (proton exchange with water) or low concentration.

-

Solution: Use a fresh ampoule of DMSO-d₆ or increase sample concentration.

-

-

Issue: Splitting of Methyl Singlets.

-

Cause: Long-range allylic coupling (⁴J) to H-5.

-

Solution: This is normal structural behavior. It confirms the allylic relationship between the methyls and the ring proton.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 230064, this compound. Retrieved from [Link]

-

Wang, X., et al. (2015). "Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives." Royal Society of Chemistry Advances. (Provides comparative NMR data for 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). Retrieved from [Link]

-

Balogh, M., et al. (2021). "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate."[7] IUCrData. (Reference for isomeric distinctions and crystallographic confirmation of tautomers). Retrieved from [Link]

-

ChemTube3D. (2024). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Retrieved from [Link]

Sources

- 1. CAS 24667-06-9 | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. omicsonline.org [omicsonline.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.unipd.it [research.unipd.it]

Accelerated Discovery of Novel 1,4-Dihydropyridines

From Green Synthesis to Calcium Flux Screening

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold remains a "privileged structure" in medicinal chemistry, most famously utilized in L-type calcium channel blockers (CCBs) like Nifedipine and Amlodipine.[1] However, the field is evolving beyond classical cardiovascular targets.[1] Modern research is repurposing this scaffold for multi-drug resistance (MDR) reversal, antitubercular activity, and neuroprotection.[1]

This technical guide provides a streamlined, high-integrity pathway for the discovery of novel DHP analogs. It integrates rational pharmacophore design , microwave-assisted green synthesis , and high-throughput calcium flux screening , moving away from archaic, solvent-heavy reflux methods toward rapid, scalable protocols.[1]

Part 1: Rational Design & SAR Logic

To design a novel DHP with high potency, one must adhere to specific structural requirements while introducing novelty at permissive sites.[1] The biological activity is strictly governed by the conformation of the dihydropyridine ring (typically a flattened boat) and the orientation of the C4-substituent.

Core Pharmacophore Rules

-

N1 Position: Must remain unsubstituted (

). The proton is essential for hydrogen bonding with the receptor. -

C4 Position (Critical): An aryl ring is required. Substitution at the ortho or meta position is superior to para. These substituents provide steric bulk that locks the aryl ring perpendicular to the DHP plane, a conformation essential for receptor binding.

-

C3 & C5 Positions: Ester groups optimize activity. Asymmetrical esters (different groups at C3 and C5) create chirality, often resulting in higher potency/selectivity than symmetrical analogs.[1]

-

C2 & C6 Positions: Small alkyl groups (methyl) are standard, but larger groups can be tolerated to modulate lipophilicity.[1]

Visualization: Pharmacophore Logic

Figure 1: Structural requirements for 1,4-DHP activity. The diagram highlights the critical dependencies between scaffold substitution and biological efficacy.

Part 2: Advanced Synthetic Methodology

Protocol: Microwave-Assisted One-Pot Hantzsch Synthesis

Traditional Hantzsch synthesis requires prolonged reflux (12–24 hours) in organic solvents. The modern standard utilizes microwave irradiation to accelerate this multicomponent reaction (MCR) to minutes, often using water or ethanol as a green solvent.[1]

Experimental Workflow

Reaction: Aldehyde + Ethyl Acetoacetate (2 eq) + Ammonium Acetate

Reagents:

-

Aryl Aldehyde: 1.0 mmol (e.g., 2-chlorobenzaldehyde for Nifedipine analogs)[1]

- -Keto Ester: 2.0 mmol (e.g., Ethyl acetoacetate)[1]

-

Ammonium Acetate: 1.5 mmol (Nitrogen source)[1]

-

Solvent: Ethanol (2-3 mL) or Water (Micellar conditions with SDS)

Step-by-Step Protocol

-

Preparation: In a microwave-safe vial (10 mL), combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol). Add 2 mL of ethanol.

-

Irradiation: Place the vial in a microwave reactor (e.g., CEM Discover or Monowave).

-

Settings: Temperature: 100°C; Power: 150W; Time: 5–10 minutes.

-

Note: If using a domestic microwave (for educational settings), use 30-second bursts at medium power to prevent superheating.

-

-

Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates directly upon cooling.

-

If solid forms: Filter and wash with ice-cold ethanol/water (1:1).

-

If oil forms:[1] Add crushed ice (10 g) and stir vigorously to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed for this optimized protocol.

-

Validation: Confirm structure via

(look for the singlet at

Visualization: Synthetic Pathway

Figure 2: Microwave-assisted synthesis workflow. This "green" pathway minimizes solvent use and reduces reaction time from hours to minutes.

Part 3: Biological Screening (Calcium Flux)

Protocol: Fluo-4 Direct Calcium Assay [4]

To validate the synthesized compounds as Calcium Channel Blockers (CCBs), a functional assay is required.[1] The Fluo-4 AM assay measures intracellular calcium concentration (

Assay Principle

Fluo-4 AM is a cell-permeant dye.[5] Once inside the cell, esterases cleave the AM group, trapping the dye.[1] Upon binding

Reagents

-

Cell Line: CHO or HEK293 cells stably expressing L-type voltage-gated calcium channels (

). -

Assay Buffer: HBSS with 20 mM HEPES.

-

Stimulant: 60 mM KCl solution.

Step-by-Step Protocol

-

Plating: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well) and incubate overnight at 37°C.

-

Dye Loading:

-

Remove culture media.[5]

-

Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

-

Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT).

-

-

Compound Addition:

-

Add synthesized DHP compounds (dissolved in DMSO, diluted in buffer) to wells.

-

Incubate for 15–20 minutes to allow receptor binding.

-

-

Measurement (FLIPR/Plate Reader):

-

Set excitation to 494 nm and emission to 516 nm.

-

Start reading baseline fluorescence.

-

Inject Stimulant: Inject KCl (final conc. 60 mM) to depolarize membranes and open channels.

-

Record fluorescence for 60–120 seconds.

-

-

Data Analysis: Calculate

by comparing the Area Under the Curve (AUC) of the fluorescence spike against control (DMSO only).

Visualization: Assay Logic

Figure 3: Fluo-4 Calcium Flux Assay.[4][5][6][7][8] The workflow demonstrates the functional validation of DHP antagonists via fluorescence inhibition.

Data Presentation: Comparative Analysis

| Parameter | Classical Hantzsch (Reflux) | Microwave-Assisted (Modern) |

| Reaction Time | 8 – 24 Hours | 5 – 15 Minutes |

| Solvent | Refluxing Ethanol/Acetic Acid | Ethanol, Water, or Solvent-Free |

| Yield | 50 – 70% | 85 – 98% |

| Energy Profile | High (Prolonged Heating) | Low (Targeted Irradiation) |

| Purification | Often requires chromatography | Crystallization usually sufficient |

References

-

Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction. MDPI. Available at: [Link][1][9][10]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed (NIH). Available at: [Link]

-

Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives. MDPI. Available at: [Link][1]

-

Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics. PubMed (NIH). Available at: [Link]

Sources

- 1. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation | MDPI [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. bioorganica.org.ua [bioorganica.org.ua]

- 4. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. hellobio.com [hellobio.com]

- 6. content.abcam.com [content.abcam.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4,6-Dimethyl-2-Oxo-Pyridines: A Technical Guide to Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

The 4,6-dimethyl-2-oxo-pyridine scaffold (often referred to as 4,6-dimethyl-2-pyridone) represents a privileged structure in heterocyclic chemistry. Characterized by a nitrogen-containing six-membered ring with a ketone functionality at the C2 position, this moiety serves as a critical pharmacophore in drug discovery, particularly in the development of cardiotonic agents, kinase inhibitors, and non-nucleoside reverse transcriptase inhibitors.

This technical guide synthesizes the structural dynamics, synthetic methodologies, and reactivity profiles of this scaffold. It addresses the critical challenge of tautomeric control during functionalization and provides validated protocols for laboratory synthesis.[1]

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of 2-pyridones is the prerequisite for rational drug design. The 4,6-dimethyl-2-pyridone system exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

The Lactam-Lactim Equilibrium

While the aromaticity of the pyridine ring suggests the lactim form might be favored, experimental evidence (X-ray crystallography and NMR) confirms that the lactam form predominates in the solid state and in polar solvents (e.g., water, DMSO). This is driven by the high bond energy of the C=O bond and intermolecular hydrogen bonding (dimerization) similar to DNA base pairing.

-

Lactam Form (A): Predominant in polar media; essential for binding to enzymes requiring hydrogen bond acceptors (C=O) and donors (N-H).

-

Lactim Form (B): Favored in the gas phase and non-polar solvents; behaves as a weak acid/base ampholyte.

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric shift and the divergent alkylation pathways that result from it.

Figure 1: Tautomeric equilibrium and divergent alkylation pathways based on reaction conditions.

Synthetic Pathways: The Guareschi-Thorpe Condensation

The most robust method for constructing the 4,6-dimethyl-2-pyridone core is the Guareschi-Thorpe condensation . This reaction involves the condensation of a 1,3-diketone (acetylacetone) with cyanoacetamide.[2]

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization. The presence of the cyano group at the C3 position in the intermediate (3-cyano-4,6-dimethyl-2-pyridone) stabilizes the ring formation. This cyano group can be subsequently hydrolyzed and decarboxylated if the unsubstituted core is required, although the cyano-derivative itself is a valuable intermediate.

Figure 2: Step-wise workflow of the Guareschi-Thorpe condensation.

Reactivity Profile & Functionalization

The reactivity of 4,6-dimethyl-2-pyridone is defined by its ambident nucleophilicity (N vs. O) and the electrophilic susceptibility of the C3 and C5 positions.

N-Alkylation vs. O-Alkylation

Controlling regioselectivity is a common challenge.[1] The choice of solvent, base, and electrophile hardness (HSAB theory) dictates the outcome.

| Parameter | N-Alkylation (Lactam attack) | O-Alkylation (Lactim attack) |

| Favored Product | N-substituted pyridone | 2-alkoxypyridine |

| Reagents | Alkyl halides, alkali metal carbonates (K₂CO₃) | Alkyl halides + Silver salts (Ag₂CO₃) or Diazomethane |

| Solvent System | Polar aprotic (DMF, DMSO) or Aqueous Micellar (Tween 20) | Non-polar (Benzene, Ether) |

| Mechanism | Sₙ2 attack by Nitrogen lone pair | Sₙ2 attack by Oxygen (often Ag+ assisted) |

| Thermodynamics | Thermodynamically favored (Stronger C=O bond) | Kinetically favored under specific conditions |

C3 Functionalization

In the absence of a C3-cyano group, the C3 position is electron-rich.

-

Electrophilic Substitution: Nitration, halogenation, and formylation occur readily at C3.

-

Knoevenagel Condensation: The C3 position can condense with aldehydes to form benzylidene derivatives, often used in dye chemistry.

Pharmacological Applications

The 4,6-dimethyl-2-pyridone scaffold acts as a bioisostere for phenyl and amide rings, improving solubility and metabolic stability.

-

Cardiotonics (PDE3 Inhibitors): Analogs of Milrinone utilize the pyridone ring to mimic the cAMP substrate, inhibiting phosphodiesterase 3 and increasing cardiac contractility. The 4,6-dimethyl substitution pattern provides steric bulk that can enhance selectivity for the PDE3 active site.

-

Kinase Inhibitors: The donor-acceptor motif (NH-CO) of the pyridone ring mimics the hinge-binding region of ATP, making it a frequent scaffold in p38 MAP kinase and MEK inhibitors.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Pyridone derivatives have been explored as allosteric inhibitors of HIV-1 reverse transcriptase, binding to a hydrophobic pocket distinct from the active site.

Experimental Protocol

Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone Note: This protocol yields the stable 3-cyano intermediate, the "Guareschi pyridone," which is the standard precursor for this class of compounds.[3][4]

Materials:

-

Acetylacetone (2,4-Pentanedione): 0.1 mol

-

Cyanoacetamide: 0.1 mol

-

Potassium Hydroxide (KOH): 0.1 mol

-

Ethanol (95%): 100 mL

-

Hydrochloric Acid (HCl): 2M

Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 0.1 mol of cyanoacetamide in 80 mL of ethanol with gentle warming.

-

Catalyst Addition: Dissolve KOH (0.1 mol) in the remaining 20 mL of ethanol and add slowly to the reaction mixture.

-

Condensation: Add acetylacetone (0.1 mol) dropwise to the stirred solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. A solid precipitate typically begins to form.

-

Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath.

-

Acidification: Acidify the mixture with 2M HCl to pH ~4 to ensure protonation of the pyridone nitrogen.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold water and cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from ethanol/water (1:1) to yield white/off-white crystals.

Validation Criteria:

-

Melting Point: Expect a sharp melting point range (typically >280°C, decomposition).

-

1H NMR (DMSO-d6): Look for two distinct methyl singlets (approx. 2.2-2.4 ppm) and a broad NH singlet (11-13 ppm).

References

-

Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. Source: ResearchGate

-

Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation. Source: Taylor & Francis (Synthetic Communications)

-

2-Pyridone Tautomerism and Reactivity. Source: Wikipedia / Chemical Data

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Source: ResearchGate

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: National Institutes of Health (PMC)

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: National Institutes of Health (PMC)

Sources

Beyond Hypertension: The Expanding Pharmacological Landscape of Dihydropyridine Carboxylates

Executive Summary

For decades, the 1,4-dihydropyridine (1,4-DHP) scaffold has been synonymous with L-type voltage-gated calcium channel (Cav1.x) blockade, serving as the backbone for frontline antihypertensives like nifedipine and amlodipine. However, recent medicinal chemistry campaigns have revealed that the DHP carboxylate core is a "privileged structure" capable of far greater biological versatility.

This technical guide explores the non-canonical therapeutic targets of DHP carboxylates, moving beyond vascular smooth muscle relaxation to address neuropathic pain, renal fibrosis, and multidrug-resistant (MDR) cancers. We analyze the structural determinants—specifically the C3/C5 carboxylate ester moieties—that drive selectivity shifts from Cav1.x to Cav3.x (T-type) channels and Mineralocorticoid Receptors (MR).

The Canonical Foundation: L-Type Ca²⁺ Channels (Cav1.x)

Mechanism & SAR

The primary mechanism of action for classical DHPs involves binding to the

-

The Carboxylate Anchor: The ester groups at the C3 and C5 positions are critical for hydrogen bonding within the binding pocket.

-

Chirality & Selectivity: Asymmetric substitution of these carboxylates creates a chiral center at C4. The (S)-enantiomers typically exhibit potent antagonistic activity, while some (R)-enantiomers can paradoxically act as agonists (e.g., Bay K 8644).

-

Evolution: Second and third-generation DHPs (e.g., Amlodipine) incorporated basic side chains into the ester functionality to improve pharmacokinetic profiles and membrane interactions.

The Neurological Frontier: T-Type (Cav3.x) & N-Type (Cav2.2) Targeting

While L-type blockade manages blood pressure, it does not address the rapid firing associated with neuropathic pain or epilepsy. Emerging DHP derivatives have demonstrated dual or selective blockade of T-type and N-type channels.

Therapeutic Relevance[1][2][3][4][5]

-

Neuropathic Pain: T-type channels (Cav3.2) regulate the excitability of dorsal root ganglion neurons.

-

Renal Protection: T-type channels are present in the efferent arterioles of the kidney; their blockade (unlike L-type) reduces glomerular pressure, offering renoprotection.

Structural Determinants

Research indicates that increasing the lipophilicity of the C3/C5 ester side chains can shift affinity toward Cav3.x subtypes.

-

Cilnidipine: A dual L/N-type blocker. The N-type blockade inhibits catecholamine release, suppressing the reflex tachycardia often seen with pure L-type blockers.

-

Efonidipine & Azelnidipine: Exhibit significant T-type blocking activity, attributed to bulky phosphonate or nitro-aromatic extensions on the carboxylate side chains.

The Metabolic Pivot: Mineralocorticoid Receptor (MR) Antagonism

Perhaps the most significant divergence from the "calcium channel" dogma is the development of non-steroidal MR antagonists (MRAs) based on the DHP scaffold.[1]

The Finerenone Paradigm

Finerenone represents a structural evolution where the DHP ring is fused into a dihydronaphthyridine system.

-

Mechanism: Unlike spironolactone (steroidal), Finerenone is a bulky, non-steroidal antagonist that induces a distinct conformational change in the MR, preventing cofactor recruitment.[1]

-

Therapeutic Outcome: It potently inhibits inflammation and fibrosis in the heart and kidneys with a lower risk of hyperkalemia compared to steroidal MRAs.

-

DHP Link: The core pharmacophore retains the dihydropyridine electronic characteristics, proving the scaffold's adaptability to nuclear receptor targeting.

Oncology: Reversing Multidrug Resistance (P-gp Inhibition)

The P-glycoprotein (P-gp/ABCB1) efflux pump is a major cause of chemotherapy failure.[2] Several DHP carboxylates act as competitive inhibitors or modulators of P-gp.

-

Mechanism: DHPs bind to the transmembrane domains of P-gp, competing with chemotherapeutic agents (e.g., doxorubicin, vinblastine) for efflux.

-

Agents: Nicardipine and specific DHP derivatives (e.g., with pyridyl-ester modifications) have shown high potency in reversing MDR in cancer cell lines.

Experimental Protocols

To validate activity against these diverse targets, we employ a tiered screening approach.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Quantify antagonism of Cav1.x (L-type) and Cav3.x (T-type) channels.

System: HEK293 cells stably expressing Cav3.2 or Cav1.2 +

-

Cell Plating: Seed cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Remove media and wash 1x with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

-

Add 20 µL of Calcium 6 Assay Reagent (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport).

-

Incubate for 2 hours at 37°C (critical for ester cleavage and dye retention).

-

-

Compound Addition:

-

Prepare 5x compound plates in assay buffer (0.1% DMSO final).

-

Transfer to FLIPR Tetra instrument.

-

-

Data Acquisition:

-

Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

-

Antagonist Phase: Add test compounds. Incubate 20 minutes (on-line or off-line).

-

Agonist Phase: Inject EC₈₀ concentration of CaCl₂ (or KCl for voltage-gated activation).

-

Read: Measure fluorescence kinetics for 180 seconds.

-

-

Analysis: Calculate

and fit to a 4-parameter logistic equation to determine IC₅₀.

Protocol B: P-glycoprotein Inhibition (Calcein-AM Assay)

Objective: Assess the ability of DHP derivatives to inhibit P-gp efflux. Principle: Calcein-AM is a non-fluorescent P-gp substrate. If P-gp is active, it pumps Calcein-AM out. If P-gp is inhibited, Calcein-AM enters, is cleaved by esterases to fluorescent Calcein, and is retained.

-

Cell Preparation: Use P-gp overexpressing cells (e.g., MDR1-MDCK) and wild-type controls. Dissociate and resuspend at

cells/mL in cold PBS. -

Treatment:

-

Aliquot

cells into FACS tubes. -

Add test DHP compound (various concentrations) or Cyclosporin A (positive control, 10 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Substrate Addition:

-

Add Calcein-AM (0.25 µM final concentration).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Quench & Wash:

-

Add 2 mL ice-cold PBS to stop the reaction.

-

Centrifuge (300 x g, 5 min) and resuspend in 500 µL cold PBS.

-

-

Flow Cytometry:

-

Analyze immediately on a flow cytometer (488 nm excitation, 530/30 nm emission).

-

Metric: Mean Fluorescence Intensity (MFI). Higher MFI = stronger P-gp inhibition.

-

Visualizations

Diagram 1: Multi-Target Signaling Pathways

This diagram illustrates how DHP carboxylates diverge to target Cav channels, Nuclear Receptors (MR), and Transporters (P-gp).

Caption: Divergent pharmacological pathways of DHP carboxylates based on structural modifications.

Diagram 2: Experimental Screening Cascade

A logical workflow for profiling novel DHP derivatives.

Caption: Tiered screening cascade for validating multi-target DHP efficacy.

References

-

Structure-Activity Relationships of 1,4-Dihydropyridines: Detailed analysis of the C3/C5 ester roles in receptor binding.

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Finerenone: Mechanism of Action: Description of the non-steroidal, dihydropyridine-based MRA pharmacology.

- Source: PubMed Central (PMC)

-

URL:[Link]

-

T-type Calcium Channel Blockade by DHPs: Investigation of selectivity shifts in DHP deriv

-

FLIPR Calcium Assay Protocols: Standardized high-throughput screening methodologies.

- Source: Molecular Devices Technical Guide

-

URL:[Link]

- P-glycoprotein Inhibition Assays: Flow cytometry protocols using Calcein-AM. Source: Thermo Fisher Scientific Protocols

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

This Application Note provides a comprehensive, field-validated protocol for the synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Ethyl 2-hydroxy-4,6-dimethylnicotinate ; CAS 16108-48-8).

The methodology described utilizes a condensation reaction between (Z)-4-aminopent-3-en-2-one (an enaminone) and Ethyl cyanoacetate .[1] This route is preferred in industrial and scalable medicinal chemistry applications (e.g., in the synthesis of kinase inhibitors and calcium channel blockers) due to its operational simplicity and the avoidance of harsh oxidative steps often required in Hantzsch pyridine synthesis.

Introduction & Scientific Rationale

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various bioactive molecules, including cardiotonic agents, HIV non-nucleoside reverse transcriptase inhibitors, and kinase modulators.

The target molecule, This compound , is a trisubstituted pyridine derivative. While classical Hantzsch synthesis typically yields 1,4-dihydropyridines that require subsequent oxidation, the protocol detailed here directly yields the aromatic 2-pyridone (tautomeric with 2-hydroxypyridine) via a base-promoted condensation-cyclization cascade.

Key Mechanistic Insight

Unlike the Guareschi-Thorpe condensation which typically yields a 3-cyano derivative, this specific protocol utilizes the nitrile group of ethyl cyanoacetate as the electrophilic center for ring closure, ultimately forming the lactam (2-oxo) functionality with the concomitant release of ammonia. This preserves the ethyl ester moiety at the 3-position, which is critical for downstream diversification.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the convergent synthesis pathway and the logical flow of the reaction mechanism.

Figure 1: Reaction pathway for the synthesis of this compound involving condensation and cyclization with ammonia extrusion.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

250 mL Round-bottom flask (RBF)

-

Reflux condenser with nitrogen inlet

-

Magnetic stir bar and heating mantle/oil bath

-

Vacuum filtration setup (Buchner funnel)

-

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with 56 mL of THF .

-

Add 2.0 g (20 mmol) of Triethylamine (TEA).

-

Add 5.0 g (50 mmol) of (Z)-4-aminopent-3-en-2-one. Ensure complete dissolution or uniform suspension.

-

Add 5.8 g (51 mmol) of Ethyl cyanoacetate dropwise to the stirring solution at room temperature (25 °C).

Step 2: Reaction Execution

-

Fit the flask with a reflux condenser.

-

Heat the reaction mixture to 65 °C (gentle reflux).

-

Maintain stirring at 65 °C for 48 hours .

-

Note: The long reaction time ensures thermodynamic equilibration and complete conversion of the nitrile to the lactam ring.

-

Step 3: Workup and Isolation

-

Remove the heat source and allow the reaction mixture to cool to ambient temperature (20–25 °C).

-

Allow the mixture to stand undisturbed for 12–24 hours (or up to 4 days as per some patent protocols) to maximize precipitation of the product.

-

Filter the resulting suspension through a Buchner funnel under vacuum.

-

Wash the filter cake with cold Ethyl Acetate (EtOAc) (2 x 10 mL) to remove unreacted starting materials and TEA salts.

-

Dry the solid under high vacuum at 40 °C for 4 hours.

Expected Results & Characterization

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 136–138 °C |

| Yield | Typically 60–75% |

Self-Validation Check:

-

Solubility: The product is sparingly soluble in non-polar solvents but soluble in DMSO and hot ethanol.

-

TLC: Monitor disappearance of Ethyl cyanoacetate (Rf ~0.6 in Hexane:EtOAc 3:1) and appearance of a lower Rf spot (pyridone is more polar).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Incomplete cyclization or high solubility | Extend reflux time to 72h. Concentrate the solvent volume by 50% on a rotary evaporator before cooling/filtration. |

| Impure Product | Presence of unreacted enaminone | Recrystallize the crude solid from hot Ethanol. |

| Coloration (Dark) | Oxidation of amine precursors | Ensure the reaction is performed under an inert atmosphere (Nitrogen/Argon). Use freshly distilled THF. |

References

-

Patent Protocol: Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. (2021). Link

-

Patent Protocol: Compounds and methods of use. WO2021173591A1. (2021). Link

-

Chemical Data: Ethyl 2-hydroxy-4,6-dimethylnicotinate (CAS 16108-48-8).[2] ChemicalBook. Link

- Mechanistic Context:Synthesis of 2-pyridones via condensation of 1,3-dicarbonyls. Journal of Heterocyclic Chemistry. (General Reference for Pyridone Synthesis).

Sources

Recrystallization of dihydropyridine compounds

Application Note: Recrystallization & Purification of 1,4-Dihydropyridine (DHP) Scaffolds

Executive Summary

1,4-Dihydropyridines (DHPs) such as Nifedipine, Amlodipine, and Felodipine represent a cornerstone class of L-type calcium channel blockers.[1][2] While the Hantzsch pyridine synthesis is robust, the isolation of pharmaceutical-grade DHPs is frequently compromised by three critical instability factors: oxidative aromatization (to biologically inactive pyridines), photodegradation , and uncontrolled polymorphism .[1]

This guide provides a rigorous, field-proven protocol for the recrystallization of DHPs. Unlike generic small-molecule purification, DHP processing requires a "Dark/Inert/Cold" strategy to preserve the dihydropyridine core.[1] This note details the thermodynamic rationale for solvent selection, specific workflows for thermal and anti-solvent crystallization, and critical control points to ensure polymorphic homogeneity.

Pre-Crystallization Characterization

Before initiating bulk purification, the crude material must be profiled.[1] DHPs are notorious for "oiling out" if the solvent system is not perfectly matched to the lipophilicity of the C4-substituent.

Solubility Profiling (Standard DHP Core)

Data summarized from internal process benchmarks and literature standards.

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

| Primary Alcohol | Ethanol (EtOH) | High | Moderate/Low | Excellent. The "Gold Standard" for thermal recrystallization.[1] |

| Nitrile | Acetonitrile (MeCN) | High | Moderate | Good. Preferred for Felodipine polymorph control.[1] |

| Ester | Ethyl Acetate (EtOAc) | Very High | High | Poor for crystallization alone; requires anti-solvent (Hexane).[1] |

| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Unsuitable for crystallization; good for extraction only. |

| Anti-Solvent | Water / Hexane | Insoluble | Insoluble | Essential for yield maximization.[1] |

Impurity Identification

The primary impurity in any DHP synthesis is the corresponding oxidized pyridine derivative .

-

Detection: TLC (often fluorescent under UV, unlike some non-fluorescent DHPs) or HPLC.[1]

-

Removal Strategy: Pyridine derivatives are generally more soluble in polar organic solvents than their DHP counterparts.[1] They tend to remain in the mother liquor during ethanol recrystallization.

Strategic Protocol: Thermal Recrystallization

Recommended for thermally stable DHPs (e.g., Nifedipine).[1]

Principle: Exploits the steep solubility curve of DHPs in lower alcohols. Safety Precaution: ALL steps must be performed under low-actinic light (amber glassware or sodium vapor lamps) to prevent photodegradation. [1]

Step-by-Step Workflow

-

Preparation:

-

Charge crude DHP solid into an amber round-bottom flask.

-

Purge the flask with Nitrogen (

) or Argon to remove oxygen (prevents aromatization).

-

-

Dissolution:

-

Nucleation & Growth:

-

Isolation:

-

Filter the crystals using a Buchner funnel under vacuum.

-

The Wash: Wash the filter cake immediately with ice-cold Ethanol (

). This displaces the mother liquor (containing the pyridine impurity) without redissolving the product.

-

-

Drying:

-

Dry in a vacuum oven at

protected from light.

-

Strategic Protocol: Anti-Solvent Precipitation

Recommended for heat-sensitive or highly lipophilic analogs (e.g., long-chain ester DHPs).[1]

Principle: Uses a "Good Solvent / Poor Solvent" pair to force precipitation at lower temperatures.[1]

-

Dissolution: Dissolve crude DHP in the minimum volume of Acetone or THF at room temperature.

-

Anti-Solvent Addition:

-

Crystallization:

-

Add a "seed crystal" of the pure product if available.[1]

-

Allow the mixture to stand undisturbed in the dark at

.

-

-

Collection: Filter and wash with a 1:1 mixture of Solvent/Anti-solvent (chilled).[1]

Critical Control Points & Troubleshooting

Photostability Control

DHPs undergo rapid photo-oxidation to pyridines.[1]

-

Mechanism: Light catalyzes the transfer of the C4-proton to the N1/C-substituents, leading to aromatization.[1]

-

Control: Use amberized glassware. If not available, wrap flasks in aluminum foil. Limit exposure to <500 lux.

Polymorph Control

Different crystal forms (polymorphs) exhibit different dissolution rates.

-

Case Study (Felodipine): Crystallization from Ethanol typically yields the stable Form I . Rapid precipitation or pH shifts can yield metastable forms (II, III, IV).[1]

-

Verification: Perform DSC (Differential Scanning Calorimetry) on the final product. A sharp endotherm at the expected melting point confirms the correct polymorph.

"Oiling Out"

-

Symptom: Product separates as a liquid oil droplets instead of crystals.

-

Cause: Temperature dropped too fast, or the solvent system is too polar.[1]

-

Fix: Re-heat to redissolve.[1] Add a small amount of the "Good Solvent" (e.g., Ethanol) and cool much slower.[1] Scratching the glass or seeding is highly effective.

Visualized Workflows

Figure 1: Purification Logic Flow

Decision tree for selecting the correct purification method based on compound stability.

Caption: Decision matrix for DHP purification. Thermal methods are preferred unless the compound degrades >60°C.

Figure 2: The Degradation Pathway (Why we use Nitrogen & Dark)

Mechanism of impurity formation during processing.[1]

Caption: The primary degradation pathway.[1] Light and Oxygen drive the aromatization of the DHP ring.

References

-

Synthesis and Purification of Hantzsch Esters: Yang, J., et al. (2013).[1][3] "A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water."[1][3] Green Chemistry Letters and Reviews. [1]

-

Polymorphism in DHPs (Felodipine): Surov, A. O., et al. (2012).[1][4] "Crystallization and Polymorphism of Felodipine." Crystal Growth & Design.

-

Photostability & Degradation Mechanisms: Fasani, E., et al. (2019).[1] "1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies." Pharmaceutics.[1][5] [1]

-

Microwave-Assisted Synthesis & Scale-up: Bier, A., et al. (2014).[1][6] "Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating." Molecules.

-

Separation of Enantiomers (Chiral DHPs): Mielcarek, J. (2001).[1][7] "Normal-phase TLC separation of enantiomers of 1,4-dihydropyridine derivatives." Drug Development and Industrial Pharmacy.

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a calcium channel blocker

This Application Note is designed for researchers investigating novel dihydropyridine (DHP) bioisosteres. It focuses on the pharmacological evaluation of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (referred to herein as EDDPC ), a structural analog of classic 1,4-DHP calcium channel blockers (CCBs) like nifedipine.

Unlike classic 1,4-DHPs which are prone to oxidative aromatization (losing activity), the 2-oxo-1,2-dihydropyridine scaffold offers a distinct tautomeric profile that may provide enhanced metabolic stability while retaining L-type Calcium Channel (

Executive Summary & Mechanism of Action

EDDPC acts as a negative allosteric modulator of the L-type voltage-gated calcium channel (

Physiological Cascade

-

Blockade: EDDPC binds to

on vascular smooth muscle cells. -

Inhibition: Reduces intracellular

concentration ( -

Uncoupling: Prevents

-Calmodulin binding and Myosin Light Chain Kinase (MLCK) activation. -

Effect: Vasodilation and reduction in systemic vascular resistance.

Pathway Visualization

The following diagram illustrates the inhibitory pathway of EDDPC on smooth muscle contraction.

Figure 1: Mechanism of Action. EDDPC inhibits the voltage-dependent opening of L-type channels, preventing the cascade leading to vasoconstriction.

Chemical Handling & Preparation[1][2][3][4]

The 2-oxo-1,2-DHP scaffold is generally more stable to light and oxidation than 1,4-DHPs (e.g., Nifedipine), but standard precautions should still be observed to ensure experimental integrity.

| Parameter | Specification |

| Molecular Weight | ~195.22 g/mol |

| Solubility | Insoluble in water.[1] Soluble in DMSO (>10 mM) and Ethanol. |

| Stock Preparation | Dissolve in 100% DMSO to create a 10 mM Stock . Aliquot and store at -20°C. |

| Working Solution | Dilute stock in assay buffer. Final DMSO concentration must be < 0.1% to avoid cytotoxicity. |

| Light Sensitivity | Moderate. Protect stock solutions from direct UV/sunlight (amber vials recommended). |

Protocol A: High-Throughput Screening (Fura-2 AM Calcium Flux)

This protocol quantifies the ability of EDDPC to inhibit

Materials

-

Buffer: Tyrode’s Solution (140 mM NaCl, 5 mM KCl, 1 mM

, 2 mM -

Stimulant: High KCl solution (60 mM KCl, isosmotic replacement of NaCl).

-

Controls: Nifedipine (Positive Control), Vehicle (0.1% DMSO).

Step-by-Step Methodology

-

Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates (20,000 cells/well). Incubate for 24 hours.

-

Dye Loading:

-

Wash cells 2x with Tyrode’s buffer.

-

Incubate with 4 µM Fura-2 AM + 0.02% Pluronic F-127 in buffer for 45 minutes at 37°C in the dark.

-

Note: Pluronic F-127 aids dye dispersion.

-

-

De-esterification: Wash cells 2x to remove extracellular dye. Incubate in fresh buffer for 20 minutes at RT to allow intracellular esterases to cleave the AM ester.

-

Pre-incubation: Add EDDPC (concentrations: 1 nM to 10 µM) or controls. Incubate for 15 minutes.

-

Measurement (Kinetic Read):

-

Use a fluorescence plate reader with dual excitation (340 nm / 380 nm) and single emission (510 nm).

-

Record baseline for 30 seconds.

-

Inject: High KCl solution (final concentration 60 mM) to depolarize membrane and open VGCCs.

-

Record response for 120 seconds.

-

-

Data Analysis:

-

Calculate the Ratio (

).[2] -

Inhibition % =

. -

Plot log[EDDPC] vs. % Inhibition to determine

.

-

Protocol B: Gold Standard Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides definitive proof of channel blockade and kinetics.

Experimental Setup

-

Configuration: Whole-cell voltage clamp.

-

Charge Carrier: Barium (

) is used instead of Calcium (

Solutions

-

Bath Solution (Extracellular): 10 mM

, 140 mM TEA-Cl (Tetraethylammonium chloride to block K+ channels), 1 mM -

Pipette Solution (Intracellular): 120 mM CsCl (Cesium to block K+ channels), 20 mM TEA-Cl, 1 mM

, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

Voltage Protocol

-

Holding Potential: Hold cell at -40 mV .

-

Rationale: This inactivates T-type channels (

) and N-type channels, isolating the L-type current which remains available.

-

-

Test Pulse: Depolarize to +10 mV for 200 ms.

-

Frequency: Repeat every 10 seconds (0.1 Hz) to monitor rundown vs. drug effect.

Execution

-

Establish G

seal and break-in to whole-cell mode. -

Wait 5 minutes for current stabilization (run-down check).

-

Perfuse EDDPC (e.g., 1 µM) into the bath.

-

Monitor the peak inward current (

). A successful blockade will show a time-dependent reduction in peak current amplitude. -

Washout: Perfuse drug-free buffer to check for reversibility.

Protocol C: Ex Vivo Tissue Bath (Aortic Rings)

To validate the biological relevance of the blockade, this assay measures vasorelaxation in tissue.

-

Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Pre-contraction: Induce sustained contraction using 60 mM KCl (depolarization-dependent contraction, mediated by L-type channels).

-

Note: Do not use Phenylephrine if specifically testing Voltage-Gated Channel blockade, as Phenylephrine acts via receptor-operated channels (

coupled).

-

-

Dosing: Once contraction plateaus, add EDDPC cumulatively (

M to -

Result: Calculate % relaxation relative to the maximal KCl-induced contraction.

References

-

Structure & Synthesis Context

-

Pharmacological Screening (Fura-2)

-

Electrophysiology (Patch Clamp)

-

Mechanism of Action (DHP Binding)

- Calcium Channel Blockers - StatPearls. NCBI Bookshelf. (Clinical and mechanistic overview of DHP binding to the alpha-1 subunit).

-

Related 2-Oxo/Pyridone Activity

- Synthesis and Calcium Modulatory Activity of 3-Alkyloxycarbonyl-4-(disubstituted).

Sources

- 1. Calcium channel blockers - Medicinal chemistry for B.Pharm. | PPTX [slideshare.net]

- 2. hellobio.com [hellobio.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. semanticscholar.org [semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]

Application Note: Mechanistic Profiling & Evaluation of Anticancer Dimethylpyridine Derivatives

Executive Summary & Strategic Rationale

Dimethylpyridine (lutidine) derivatives represent a privileged scaffold in modern oncology due to their amphiphilic nature and ability to act as bioisosteres for nucleobases. Unlike non-specific cytotoxic agents, recent generations of dimethylpyridine-3-carboxamides and pyridine-hydrazones have demonstrated targeted inhibition of Matrix Metalloproteinase-13 (MMP-13) and VEGFR-2 , crucial drivers of metastasis and angiogenesis.

This application note provides a rigorous framework for evaluating these compounds. Moving beyond basic cytotoxicity, we outline protocols to validate their efficacy against drug-resistant phenotypes (e.g., MCF-7/DX) and their selectivity profiles against non-malignant fibroblasts.

Chemical Basis & Target Landscape

The dimethylpyridine core functions as a versatile linker that positions pharmacophores in specific spatial orientations to interact with kinase ATP-binding pockets or zinc-dependent enzyme active sites.

Key Structural Classes

-

Dimethylpyridine-3-carboxamides: Designed as non-zinc chelating inhibitors of MMP-13.[1] They occupy the S1' specificity pocket, reducing off-target effects common in broad-spectrum MMP inhibitors.

-

Pyridine-Hydrazones: These derivatives often form stable complexes with metal ions or interact directly with tubulin, exhibiting potency against multidrug-resistant (MDR) cell lines.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism potential of these derivatives: extracellular matrix modulation (MMP-13) and intracellular apoptosis induction (Caspase-3).

Figure 1: Dual-action mechanism of dimethylpyridine derivatives targeting metastatic potential (MMP-13) and survival signaling (VEGFR/Akt).

Protocol A: High-Fidelity Cytotoxicity Screening (MTT/MTS)

Objective: Determine IC50 values with high precision, specifically accounting for the hydrophobicity of dimethylpyridine derivatives.

Scope: Primary screening against A549 (Lung), MCF-7 (Breast), and HaCaT (Normal Keratinocyte control).

Reagents

-

Stock Solution: Dissolve derivative in 100% DMSO to 10 mM. Critical: Sonicate for 5 mins to ensure complete solubilization of the pyridine ring.

-

Assay Media: RPMI-1640 or DMEM + 10% FBS.

-

MTT Reagent: 5 mg/mL in PBS.

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -

Compound Dilution (The "0.1% Rule"):

-

Prepare serial dilutions in culture media.

-

Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in the well. Pyridines are lipophilic; higher DMSO levels can permeabilize membranes artificially, skewing toxicity data.

-

-

Treatment: Incubate cells with compounds for 48h and 72h.

-

Controls: Untreated (Media only), Vehicle (0.1% DMSO), Positive (Doxorubicin 1 µM).

-

-

Development:

-

Add 20 µL MTT reagent. Incubate 3–4h at 37°C.

-

Carefully aspirate media (do not disturb formazan crystals).

-

Solubilize with 150 µL DMSO. Shake for 15 mins.

-

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

Data Interpretation: Selectivity Index (SI)

Calculate SI to determine therapeutic potential:

-

Target: SI > 2.0 indicates acceptable selectivity. Dimethylpyridine-3-carboxamides frequently achieve SI > 5.0.

Protocol B: Mechanistic Validation via Flow Cytometry

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed cell death) induced by the derivative.

Experimental Logic